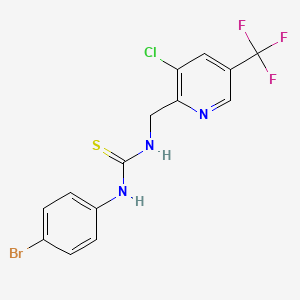
1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, a chloropyridinyl group, and a trifluoromethyl group, making it a unique molecule with diverse chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-bromophenyl isothiocyanate with 3-chloro-5-(trifluoromethyl)pyridine-2-methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl or chloropyridinyl groups, leading to the formation of various derivatives. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to the suppression of cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea include:
1-(4-Bromophenyl)-3-(pyridin-2-ylmethyl)thiourea: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
1-(4-Chlorophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea:
1-(4-Bromophenyl)-3-((3-methyl-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea: The presence of a methyl group instead of chlorine affects its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H10BrClF3N3S |
|---|---|
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiourea |
InChI |
InChI=1S/C14H10BrClF3N3S/c15-9-1-3-10(4-2-9)22-13(23)21-7-12-11(16)5-8(6-20-12)14(17,18)19/h1-6H,7H2,(H2,21,22,23) |
InChI-Schlüssel |
BNFPPIYPQCIMJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


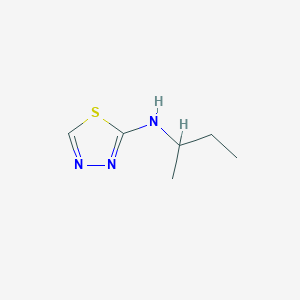
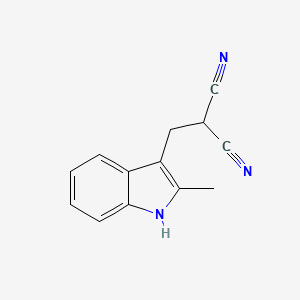
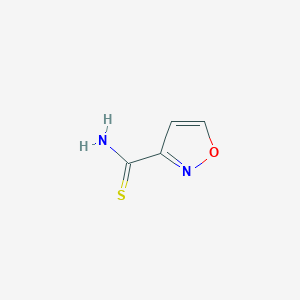
![2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13106907.png)
![Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B13106911.png)
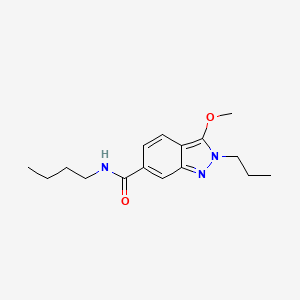
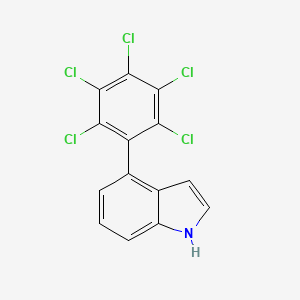
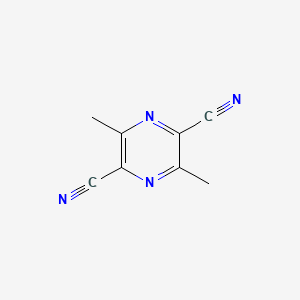

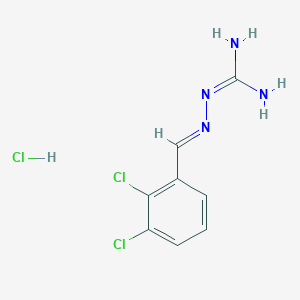
![2-Methylpyrido[3,4-b]pyrazine](/img/structure/B13106929.png)
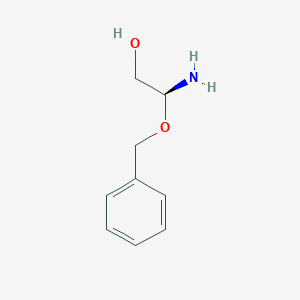
![1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B13106963.png)
![5-Amino-3-methyl-6,7-dihydroisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B13106969.png)
